molecular formula C9H9ClN4OS B1456984 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine CAS No. 41975-14-8

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Cat. No.: B1456984
CAS No.: 41975-14-8
M. Wt: 256.71 g/mol
InChI Key: FDVSSSZJPRMYFD-UHFFFAOYSA-N
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Description

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a chemical compound with the molecular formula C9H9ClN4OS It is characterized by the presence of a thiazolo-pyrimidine core structure substituted with a morpholine ring

Scientific Research Applications

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Safety and Hazards

The safety information available indicates that “4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine” is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary targets of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine typically involves the following steps:

    Formation of the Thiazolo-Pyrimidine Core: The initial step involves the synthesis of the thiazolo-pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Chlorination: The next step involves the chlorination of the thiazolo-pyrimidine core to introduce the chlorine atom at the desired position.

    Morpholine Substitution: Finally, the morpholine ring is introduced through a substitution reaction, where the chlorine atom is replaced by the morpholine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: The morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine: This compound has a similar structure but differs in the position of the thiazolo-pyrimidine core.

    5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Another structurally related compound with different ring systems.

Uniqueness

4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is unique due to its specific substitution pattern and the presence of both a thiazolo-pyrimidine core and a morpholine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVSSSZJPRMYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=NC(=N2)Cl)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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